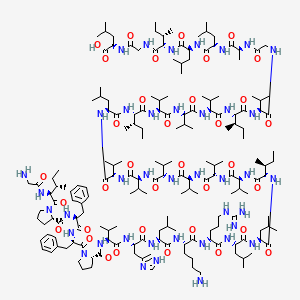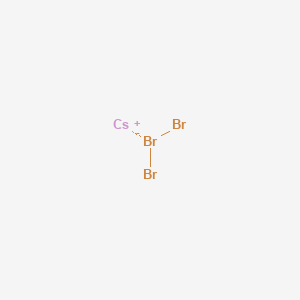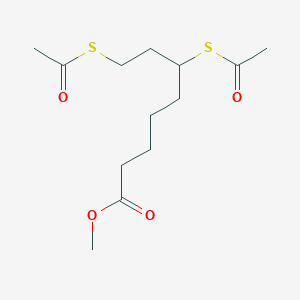![molecular formula C6H8N4O2S B13813964 2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse biological activities and is often used in medicinal chemistry and drug discovery research. Its molecular formula is C6H8N4O2S, and it has a molecular weight of 200.221 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with methyl isothiocyanate under basic conditions to form the intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the carboxylic acid group.
5-Methyl-2-aminothiazole: Similar structure but without the aminoiminomethyl group.
2-Amino-4-thiazolecarboxylic acid: Lacks the methyl and aminoiminomethyl groups.
Uniqueness
2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C6H8N4O2S |
|---|---|
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
2-(diaminomethylideneamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2S/c1-2-3(4(11)12)9-6(13-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10) |
Clave InChI |
VTRLVNDDKWUMCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)N=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


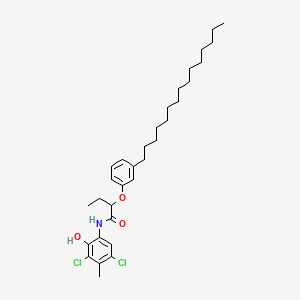
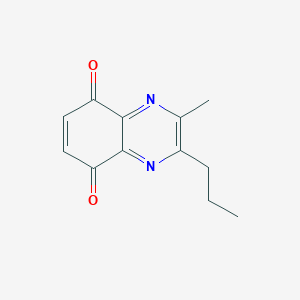
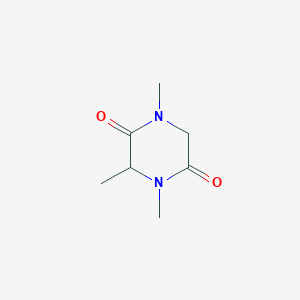
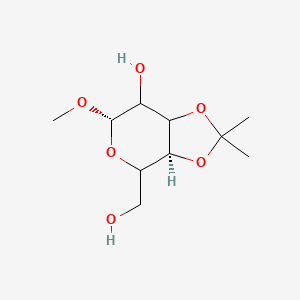
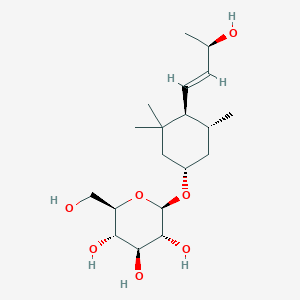
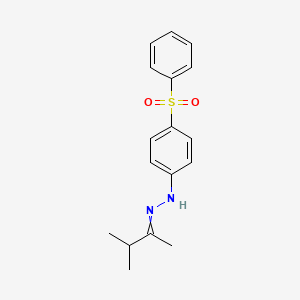
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)
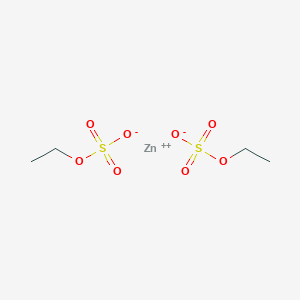
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
